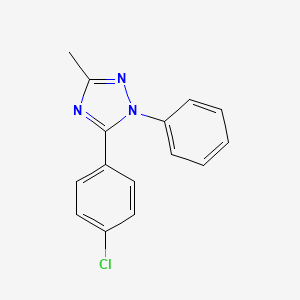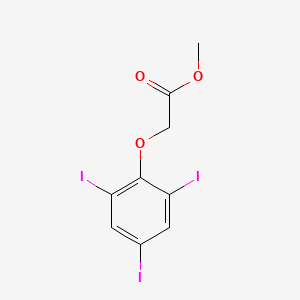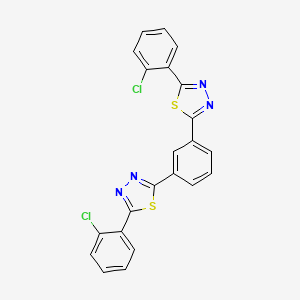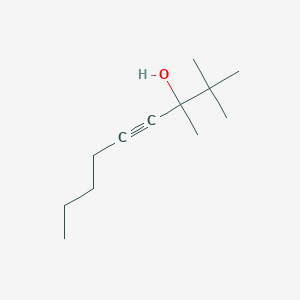
5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with acetophenone in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Potential use in the treatment of diseases due to its biological activities.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazole: Exhibits antitubercular activity.
5-(4-chlorophenyl)-1,2,4-triazole: Similar structure but different substitution pattern.
Uniqueness
5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
89804-57-9 |
|---|---|
Fórmula molecular |
C15H12ClN3 |
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-methyl-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H12ClN3/c1-11-17-15(12-7-9-13(16)10-8-12)19(18-11)14-5-3-2-4-6-14/h2-10H,1H3 |
Clave InChI |
WLUSIXQQGBBERQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)


![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)


![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)


![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)


